Crystallographic Unit Cell Parameters: Val vs. Ala Central Residue
Replacement of the central valine with alanine produces measurable contraction in all three crystallographic axes while preserving the orthorhombic P2₁2₁2₁ space group, indicating that the larger isopropyl side chain of valine expands the unit cell and alters intermolecular packing distances relative to the methyl side chain of alanine [1][2].
| Evidence Dimension | Unit cell parameters (a, b, c axes) from single-crystal X-ray diffraction |
|---|---|
| Target Compound Data | a = 12.622(1) Å, b = 12.979(1) Å, c = 15.733(1) Å; Space group P2₁2₁2₁; Crystallized from methanol/water |
| Comparator Or Baseline | Ac-ΔPhe-Ala-ΔPhe-NH-Me: a = 12.508(2) Å, b = 12.746(1) Å, c = 15.465(9) Å; Space group P2₁2₁2₁; Crystallized from methanol/water |
| Quantified Difference | Δa = -0.114 Å (-0.90%); Δb = -0.233 Å (-1.80%); Δc = -0.268 Å (-1.70%); Unit cell volume reduction ≈ 4.3% for Ala analog |
| Conditions | Single-crystal X-ray diffraction; crystals grown from methanol/water; data collected at room temperature |
Why This Matters
For applications requiring crystallographic seeding, co-crystallization with protein targets, or solid-state formulation studies, the distinct unit cell dimensions of the Val variant directly impact crystal morphology and dissolution behavior, making it a non-interchangeable reference standard with the Ala analog.
- [1] Tuzi A, Ciajolo MR, Guarino G, Temussi PA, Fissi A, Pieroni O. Crystal and molecular structure of the dehydropeptide Ac-ΔPhe-Val-ΔPhe-NH-Me. International Journal of Peptide and Protein Research. 1991;38(6):539-544. doi:10.1111/j.1399-3011.1991.tb01537.x View Source
- [2] Ciajolo MR, Tuzi A, Pratesi C, Fissi A, Pieroni O. Crystal and molecular structure of the doubly unsaturated dehydropeptide Ac-ΔPhe-Ala-ΔPhe-NH-Me. Biopolymers. 1992;32(6):717-724. doi:10.1002/bip.360320611 View Source
